{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C18H31FN2O5 and a molecular weight of 374.45 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a fluorine atom, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of {1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Tert-butoxycarbonyl Group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride under basic conditions.
Hydroxymethylation: The hydroxymethyl group is introduced through reactions with formaldehyde or other suitable reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of {1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar compounds to {1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate include:
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-methanol share structural similarities but differ in functional groups.
Fluorinated Compounds: Fluorinated piperidines and other fluorinated heterocycles exhibit similar reactivity patterns but vary in their biological activities.
Hydroxymethyl Compounds: Compounds with hydroxymethyl groups, such as hydroxymethylpyrrolidines, show comparable chemical behavior but differ in ring size and substitution patterns.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31FN2O5/c1-17(2,3)26-16(24)20-8-4-14(5-9-20)12-25-15(23)21-10-6-18(19,13-22)7-11-21/h14,22H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYAQVWUFOCJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)N2CCC(CC2)(CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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